Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine
Executive Summary
In modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds serve as privileged structures due to their predictable pharmacokinetics and versatile reactivity. 5-Bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine (CAS: 1220029-04-8)[1] is a sterically demanding, halogenated heterocyclic building block. The presence of the C5-bromide provides an ideal handle for transition-metal-catalyzed cross-coupling, while the bulky N-cyclohexyl-N-ethyl moiety at the C2 position finely tunes the basicity and lipophilicity of the core.
As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. This whitepaper details the causality behind the compound's physicochemical behavior, provides self-validating synthetic protocols, and outlines optimized downstream functionalization strategies.
Molecular Architecture & Physicochemical Properties
The structural identity of this compound (SMILES: CCN(C1CCCCC1)C2=NC=C(Br)C(C)=C2)[2] dictates its behavior in both biological assays and chemical reactors. The table below synthesizes its core quantitative data alongside the mechanistic implications of these properties.
| Parameter | Value | Mechanistic Implication |
| CAS Registry Number | 1220029-04-8[1] | Unique identifier for procurement and database tracking. |
| Molecular Weight | 297.24 g/mol | Optimal for small-molecule drug discovery; strictly adheres to Lipinski’s Rule of 5. |
| LogP (Predicted) | ~4.8 | High lipophilicity driven by the cyclohexyl and ethyl moieties. Ensures excellent membrane permeability but may require formulation strategies (e.g., salt formation) for aqueous assays [R1]. |
| Topological Polar Surface Area | 16.1 Ų | The exceptionally low TPSA suggests a high probability of crossing the blood-brain barrier (BBB), making it a valuable scaffold for CNS-targeted kinase inhibitors. |
| Hydrogen Bond Donors | 0 | The lack of N-H protons prevents unwanted intermolecular hydrogen bonding, further increasing lipid solubility and preventing aggregation in solution. |
| Physical State | Viscous oil / Low-melting solid | The asymmetric, bulky N-substituents disrupt crystal lattice packing, lowering the melting point compared to primary aminopyridines. |
Synthetic Workflow & Mechanistic Insights
The synthesis of this scaffold requires careful control of steric bulk and chemoselectivity. The workflow below outlines the optimal path from commercially available starting materials to the target compound, followed by its downstream applications.
Figure 1: Synthetic workflow and cross-coupling pathways for CAS 1220029-04-8.
Protocol 1: Step-by-Step Synthesis
Phase 1: Reductive Amination (Installation of the Cyclohexyl Group)
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Charge a flame-dried flask with 2-amino-5-bromo-4-methylpyridine (1.0 eq) and cyclohexanone (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
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Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 2 hours.
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Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq).
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Causality Note: We utilize NaBH(OAc)3 rather than NaBH4 because its milder reducing power prevents the premature reduction of the ketone and strictly avoids unwanted debromination at the C5 position [R2].
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Quench with saturated aqueous NaHCO3, extract with dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate under vacuum.
Phase 2: N-Alkylation (Installation of the Ethyl Group)
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Dissolve the crude intermediate in anhydrous DMF (0.1 M) and cool to 0 °C under an inert atmosphere (N2/Ar).
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Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.
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Causality Note: Rigorous anhydrous conditions are critical. Water reacts violently with NaH to form NaOH, which not only destroys the base but can also lead to unwanted hydrolysis of the alkyl halide.
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Dropwise, add ethyl iodide (1.2 eq). Warm to room temperature and stir for 4 hours.
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Self-Validation Step: Monitor the reaction via LC-MS. The reaction is complete when the intermediate mass (m/z 269.1) shifts entirely to the target mass (m/z 297.1/299.1 doublet).
Downstream Functionalization: The C5-Bromo Advantage
The primary utility of this compound lies in its C5-bromo substitution, which acts as a prime site for Palladium-catalyzed cross-coupling. However, the adjacent C4-methyl group introduces significant steric hindrance.
Protocol 2: Sterically Hindered Suzuki-Miyaura Coupling
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In a Schlenk tube, combine 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine (1.0 eq), your chosen arylboronic acid (1.5 eq), and K3PO4 (2.0 eq) in a 4:1 mixture of Toluene/Water.
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Add Pd2(dba)3 (2 mol%) and XPhos (4 mol%).
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Causality Note: The C4-methyl group heavily shields the C5-bromide. We employ XPhos, a bulky, electron-rich biaryl phosphine ligand, because it accelerates the oxidative addition of the deactivated C-Br bond while preventing catalyst deactivation via cyclometalation [R3].
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Degas the mixture via three freeze-pump-thaw cycles. Oxygen must be entirely removed, as it will rapidly oxidize the electron-rich phosphine ligand, terminating the catalytic cycle.
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Heat at 100 °C for 12 hours.
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Self-Validation Step: Analyze the crude mixture via LC-MS. The disappearance of the characteristic 1:1 bromine isotopic doublet (m/z 297.1/299.1) and the emergence of a single product mass peak confirms complete debromination and successful C-C bond formation.
Storage, Handling, and Stability Protocols
To maintain the chemical integrity of 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine, strict storage protocols must be observed[3]:
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Temperature: Store sealed at 2–8 °C. The low temperature prevents the slow oxidation of the tertiary amine to an N-oxide.
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Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) in a desiccator. Moisture can degrade the compound over prolonged periods.
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Light Sensitivity: Halogenated aminopyridines are susceptible to photolytic cleavage of the C-Br bond. Always store in amber-glass vials to block UV-induced degradation.
References
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Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: Organic Reactions (American Chemical Society) URL:[Link]
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Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides and Bromides Source: Journal of the American Chemical Society URL:[Link]
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The Role of Lipophilicity in Drug Discovery and Design Source: Expert Opinion on Drug Discovery URL:[Link]
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PubChem Compound Summary Source: National Center for Biotechnology Information URL:[Link]
